Naftopidil-d5
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Overview
Description
Naftopidil-d5 is a deuterium-labeled analogue of Naftopidil, which is a selective alpha1-adrenergic receptor antagonist. Naftopidil is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland . The deuterium labeling in this compound makes it particularly useful as an internal standard in mass spectrometry for the quantification of Naftopidil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naftopidil-d5 involves the incorporation of deuterium atoms into the Naftopidil molecule. The general synthetic route includes the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield Naftopidil . For this compound, deuterium is introduced at specific positions during the synthesis to achieve the desired labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The deuterium labeling is achieved using deuterated reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: Naftopidil-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Naftopidil-d5 has a wide range of applications in scientific research:
Mechanism of Action
Naftopidil-d5, like Naftopidil, exerts its effects by selectively antagonizing alpha1-adrenergic receptors. This antagonism leads to the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow in patients with benign prostatic hyperplasia . The molecular targets include the alpha1A, alpha1B, and alpha1D adrenergic receptor subtypes . Additionally, Naftopidil has been shown to inhibit cell cycle progression and induce apoptosis in prostate cancer cells, suggesting potential off-target effects .
Comparison with Similar Compounds
Tamsulosin: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist with additional central antihypertensive effects.
Uniqueness of Naftopidil-d5: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C24H28N2O3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/i17D2,18D2,20D |
InChI Key |
HRRBJVNMSRJFHQ-XOYZCUSZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N3CCN(CC3)C4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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